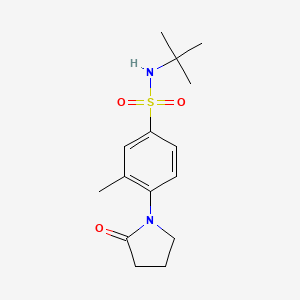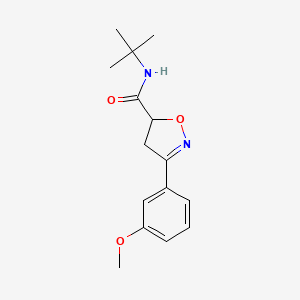![molecular formula C22H29NO3 B4504758 N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4504758.png)
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide
Übersicht
Beschreibung
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.21474379 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-adamantanecarboxamide plays a crucial role in the development of advanced materials, including polymers and polyamides, which are characterized by their unique chemical structures and properties. Researchers have explored its derivatives for various applications, such as creating new types of polyamides and polyimides with outstanding thermal and mechanical properties. For instance, polyamides derived from adamantane-type cardo dicarboxylic acids exhibit remarkable solubility, high glass transition temperatures, and excellent tensile strength, making them suitable for high-performance applications (Liaw et al., 1999). Another study focused on the synthesis of polyamides and polyimides containing adamantyl and diamantyl moieties, showcasing their improved glass transition temperatures and stability under thermal conditions (Chern et al., 1998).
Catalysis and Chemical Synthesis
The compound and its related structures have been employed in catalysis and synthetic chemistry. Research in this area includes the development of catalytic methods for synthesizing N-aryladamantane-1-carboxamides, which are valuable in creating bioactive molecules and materials with specific functional properties (Shishkin et al., 2020). These methodologies provide efficient routes to a wide range of adamantane derivatives, which are essential for further pharmaceutical and material science research.
Pharmaceutical Research and Drug Design
In pharmaceutical research, adamantane derivatives have been explored for their potential in drug design and as bioisosteres to improve pharmacological profiles. For example, studies on bioisosteres of adamantanyl benzamide highlight the exploration of these compounds for enhancing metabolic stability and physicochemical properties of lead compounds (Wilkinson et al., 2017). Additionally, adamantane adducts have been investigated for their trypanocidal activity, offering new avenues for treating parasitic infections (Foscolos et al., 2019).
Nanotechnology and Surface Science
Adamantane and its derivatives have found applications in nanotechnology and surface science, particularly in the development of materials for atomic force microscopy (AFM). Tetrasubstituted adamantanes with specific functional groups have been designed for AFM applications, demonstrating the versatility of adamantane-based compounds in creating nanoscale objects for scientific measurements and materials science research (Li et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-(oxolan-2-ylmethoxy)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-19-5-1-2-6-20(19)26-14-18-4-3-7-25-18/h1-2,5-6,15-18H,3-4,7-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGZYEWTCIFGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4504675.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4504683.png)
![(4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4504687.png)
![N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4504698.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B4504708.png)
![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4504714.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4504721.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4504725.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504729.png)
amine dihydrochloride](/img/structure/B4504734.png)
![2-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4504738.png)

![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B4504751.png)
